Neodymium orthovanadate

Description

Overview of Rare Earth Orthovanadates in Advanced Research

Neodymium orthovanadate is part of the rare earth orthovanadate (REVO₄) family, a class of inorganic compounds that have attracted considerable attention for their versatile functionalities. nih.govrsc.org These materials generally crystallize in a tetragonal zircon structure, which creates a specific crystal field environment for the rare earth ion. nih.gov This structure is conducive to unique physical and chemical properties, making REVO₄ compounds a key class of functional materials. semanticscholar.org

Rare earth orthovanadates are known for their exceptional optical properties, particularly their strong photoluminescence, which makes them suitable for producing optical materials, phosphors, and lasers. nih.govsemanticscholar.orgresearchgate.net The energy transfer from the vanadate (B1173111) (VO₄³⁻) groups to the rare earth ions is an efficient mechanism that enhances their luminescent capabilities. semanticscholar.org Beyond optics, many orthovanadates exhibit significant photocatalytic activity, enabling them to break down environmental pollutants like organic dyes. nih.govresearchgate.net Their magnetic and electrical properties have also led to their use in materials engineering and as electrode modifiers in highly sensitive electrochemical sensors. nih.govresearchgate.netrsc.org The ability to synthesize these materials as nanostructures has further expanded their potential, with applications in fields as diverse as antimicrobial agents and energy storage. researchgate.netbohrium.com

Historical Context of this compound Research Trajectories

The story of rare earth compounds begins with the discovery of the first rare earth element in the late 18th century. wikipedia.org However, focused research into specific compounds like this compound came much later. Initial investigations centered on synthesizing these materials through traditional high-temperature solid-state reactions to produce bulk crystalline forms. researchgate.net

A major and enduring research trajectory for NdVO₄ has been its application in optical technologies, particularly as a gain medium for solid-state lasers. wikipedia.org While NdVO₄ itself is a capable laser material, its close relative, neodymium-doped yttrium orthovanadate (Nd:YVO₄), has become one of the most important commercial laser crystals. Research demonstrated that Nd:YVO₄ offers significant advantages over the more traditional Neodymium-doped yttrium aluminum garnet (Nd:YAG), including a higher absorption coefficient, wider absorption bandwidth, and a larger stimulated emission cross-section, especially for diode-pumped lasers. azooptics.comspie.org The development of the Nd:YAG laser in 1964 set a benchmark, and the subsequent research into vanadate crystals like Nd:YVO₄ marked a significant advancement in laser technology. spie.orgwikipedia.org

In recent years, the focus of NdVO₄ research has shifted dramatically towards nanoscience. Scientists have developed a host of new synthesis methods—including hydrothermal, sonochemical, co-precipitation, and sol-gel techniques—to create NdVO₄ nanoparticles, nanorods, and other nanostructures. nih.gove-tarjome.comresearchgate.net This modern research trajectory leverages the high surface area and quantum size effects of nanomaterials, unlocking novel properties. These efforts have established new avenues of investigation into NdVO₄ as an efficient photocatalyst for water purification, a ferromagnetic material at the nanoscale, and a versatile agent for biomedical applications such as photothermal therapy and multimodal bioimaging. researchgate.netnih.govresearchgate.net

Data Tables

Physical and Structural Properties of this compound (NdVO₄)

| Property | Value | Reference |

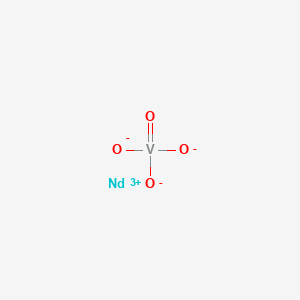

| Chemical Formula | NdVO₄ | wikipedia.org |

| Molar Mass | 259.18 g/mol | wikipedia.org |

| Appearance | Light positive crystals | wikipedia.org |

| Density | 4.979 g/cm³ | wikipedia.org |

| Solubility in Water | Insoluble | wikipedia.org |

| Crystal System | Tetragonal | wikipedia.org |

| Space Group | I 4₁/amd | wikipedia.org |

| Lattice Constants | a = 0.736 nm, c = 0.6471 nm | wikipedia.org |

Comparison of Neodymium-Doped Laser Host Materials

| Property | Nd:YVO₄ | Nd:YAG | Reference |

| Lasing Wavelength | 1064 nm, 1342 nm, 914 nm | 1064 nm | azooptics.com |

| Crystal Structure | Tetragonal | Cubic | azooptics.com |

| Thermal Conductivity | 5.23 W/mK | 14 W/mK | azooptics.comamericanelements.com |

| Hardness (Mohs) | 5 - 6 | 8.5 | azooptics.com |

| Pump Absorption | High | Lower | azooptics.comspie.org |

| Gain Bandwidth | Wider | Narrower | azooptics.com |

Structure

2D Structure

Properties

CAS No. |

13721-46-5 |

|---|---|

Molecular Formula |

NdO4V |

Molecular Weight |

259.18 g/mol |

IUPAC Name |

neodymium(3+);trioxido(oxo)vanadium |

InChI |

InChI=1S/Nd.4O.V/q+3;;3*-1; |

InChI Key |

SEEUVPGHIZOZOF-UHFFFAOYSA-N |

SMILES |

[O-][V](=O)([O-])[O-].[Nd+3] |

Canonical SMILES |

[O-][V](=O)([O-])[O-].[Nd+3] |

Other CAS No. |

13721-46-5 |

Origin of Product |

United States |

Crystallographic and Microstructural Analysis of Neodymium Orthovanadate Ndvo4 Systems

Advanced X-ray Diffraction (XRD) Characterization and Rietveld Refinement of NdVO4 Structures

Neodymium orthovanadate (NdVO4) predominantly crystallizes in a zircon-type tetragonal structure, belonging to the I41/amd space group. This structure is characterized by a three-dimensional network of alternating, edge-sharing NdO8 dodecahedra and VO4 tetrahedra. Advanced X-ray diffraction (XRD) is the primary technique employed for the crystallographic characterization of NdVO4. The diffraction patterns obtained provide detailed information about the phase purity, crystal structure, and lattice parameters of the synthesized materials.

Rietveld refinement is a powerful analytical method used in conjunction with XRD to refine the crystal structure model of a material. wikipedia.org This technique involves a least-squares fitting of a calculated diffraction pattern to the experimental data, allowing for the precise determination of structural parameters. wikipedia.orgjim.org.cn For NdVO4, Rietveld refinement confirms the tetragonal zircon structure and provides accurate values for the lattice constants 'a' and 'c', atomic coordinates, and bond lengths.

The refinement process typically starts with a known structural model, and various parameters are iteratively adjusted to minimize the difference between the observed and calculated diffraction profiles. These parameters include lattice parameters, atomic positions, site occupancy factors, and thermal parameters. The quality of the refinement is assessed by figures of merit such as the goodness of fit (χ²) and R-factors (e.g., Rwp, Rp).

Several studies have utilized Rietveld refinement to investigate the structural properties of pure and doped NdVO4. For instance, the refinement of XRD data for pure NdVO4 has yielded precise lattice parameters, confirming the expected tetragonal symmetry. materialsproject.org In doped systems, such as when NdVO4 is substituted with other rare-earth elements, Rietveld analysis can reveal subtle changes in the crystal lattice, including lattice distortions and variations in bond lengths, which are crucial for understanding the material's properties.

Table 1: Crystallographic Data for NdVO4 from Rietveld Refinement

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I41/amd |

| Lattice Constant (a) | ~7.35 Å |

| Lattice Constant (c) | ~6.45 Å |

| Nd-O Bond Lengths | ~2.41 Å (x4), ~2.51 Å (x4) |

| V-O Bond Length | ~1.72 Å |

Note: The exact values of lattice parameters can vary slightly depending on the synthesis method and any present dopants.

Electron Microscopy Investigations: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for investigating the morphology and microstructure of NdVO4 at the micro- and nanoscale. These techniques provide direct visualization of the particle size, shape, and surface features, which are critically influenced by the synthesis conditions.

Researchers have successfully synthesized a variety of NdVO4 nanostructures, including nanoparticles, nanorods, and nanoneedles, by carefully controlling parameters such as pH, temperature, reaction time, and the type of surfactants or capping agents used. For example, hydrothermal and solvothermal methods have proven effective in producing well-defined NdVO4 nanostructures with controlled dimensions.

The dimensional control of these nanostructures is crucial as it directly impacts their physical and chemical properties, including their optical, magnetic, and catalytic performance. For instance, the aspect ratio of nanorods can influence their photoluminescent properties.

Selected Area Electron Diffraction (SAED) is a powerful TEM-based technique used to determine the crystalline nature of a material. By directing a focused electron beam onto a specific area of the NdVO4 sample and observing the resulting diffraction pattern, one can ascertain whether the material is single-crystalline, polycrystalline, or amorphous.

For a single-crystalline NdVO4 nanostructure, the SAED pattern consists of a regular array of bright spots. The arrangement and spacing of these spots are directly related to the crystal lattice and can be indexed to specific crystallographic planes of the zircon-type structure. This provides definitive evidence of the single-crystalline nature of the individual nanorods or nanoparticles.

In the case of polycrystalline NdVO4, the SAED pattern will exhibit a set of concentric rings, with each ring corresponding to a specific set of lattice planes. The continuous nature of the rings indicates the random orientation of the numerous crystallites within the selected area. Amorphous materials, lacking long-range atomic order, produce a diffuse halo in the SAED pattern. The SAED technique is, therefore, complementary to XRD in confirming the crystallinity of NdVO4 materials, especially at the nanoscale.

The microstructure of NdVO4 is highly sensitive to the synthesis parameters. Factors such as the choice of precursors, the pH of the reaction medium, the reaction temperature and duration, and the presence of surfactants or dopants can significantly influence the resulting particle size, shape, and agglomeration state.

For example, in hydrothermal synthesis, adjusting the pH can lead to the formation of different morphologies, from spherical nanoparticles at lower pH to rod-like structures at higher pH. The reaction temperature also plays a critical role; higher temperatures generally promote crystal growth, leading to larger particle sizes and improved crystallinity.

Doping NdVO4 with other ions, either on the Nd or V site, can also induce significant microstructural changes. The introduction of dopant ions can create lattice strain, alter the nucleation and growth kinetics, and ultimately affect the final morphology. For instance, doping with certain rare-earth ions has been observed to influence the aspect ratio of NdVO4 nanorods. Understanding and controlling these relationships are essential for tailoring the microstructure of NdVO4 to achieve desired properties for specific applications.

Crystal Structure Polymorphism and Pressure-Induced Phase Transitions in NdVO4 (e.g., Zircon, Monazite (B576339), Scheelite Phases)

While NdVO4 is most commonly found in the zircon-type tetragonal structure under ambient conditions, it can undergo pressure-induced phase transitions to other polymorphs. These high-pressure phases include the monazite-type monoclinic structure and the scheelite-type tetragonal structure.

High-pressure experimental techniques, such as diamond anvil cells coupled with in-situ XRD or Raman spectroscopy, are used to study these phase transformations. As pressure is applied to the zircon-type NdVO4, the crystal lattice is compressed, leading to a structural rearrangement to a more stable, denser phase.

The transition from the zircon to the monazite structure is a reconstructive phase transition, involving significant changes in the coordination environment of the Nd and V ions. The monazite phase is characterized by a nine-fold coordination for the Nd ions. Further increases in pressure can induce a transition to the scheelite structure, which is also tetragonal but with a different space group (I41/a).

The study of these pressure-induced phase transitions is of fundamental importance for understanding the structural stability and compressibility of NdVO4. The transition pressures and the sequence of phase transformations can be influenced by factors such as temperature and the presence of chemical substitutions. These high-pressure polymorphs can exhibit different physical properties compared to the ambient zircon phase, opening up possibilities for new material functionalities under extreme conditions.

Crystallite Size Determination and Grain Growth Mechanisms in NdVO4 Materials

The determination of crystallite size in NdVO4 materials is crucial as it significantly influences their properties. The Scherrer equation, applied to the broadening of XRD peaks, is a commonly used method to estimate the average crystallite size. This method relates the width of a diffraction peak at half its maximum intensity (FWHM) to the crystallite size. However, it is important to note that other factors, such as lattice strain, can also contribute to peak broadening, and more advanced methods like the Williamson-Hall analysis can be used to separate these effects.

Direct visualization through TEM also allows for the measurement of individual crystallite sizes and provides a more localized understanding of the size distribution.

The grain growth mechanism in NdVO4 materials during synthesis or subsequent thermal treatment is a complex process governed by thermodynamics and kinetics. In solid-state synthesis, grain growth occurs through the diffusion of atoms across grain boundaries, leading to the coarsening of the microstructure. The rate of grain growth is typically dependent on temperature and time.

In solution-based synthesis methods, the final crystallite size is determined by the interplay between nucleation and growth rates. By controlling parameters such as precursor concentration, temperature, and the use of capping agents, it is possible to influence these rates and thereby control the final particle size. For instance, a rapid nucleation rate followed by a slower growth rate tends to produce smaller crystallites. Understanding these mechanisms is key to the rational design and synthesis of NdVO4 materials with controlled crystallite sizes for various technological applications.

Spectroscopic Characterization and Luminescence Mechanisms in Neodymium Orthovanadate Ndvo4

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Absorption Spectroscopy of NdVO₄

The optical absorption spectrum of NdVO₄ is characterized by two main features: the intrinsic absorption of the vanadate (B1173111) host lattice and the sharp, well-defined absorption lines of the Nd³⁺ ion. The vanadate group (VO₄³⁻) is responsible for a strong, broad absorption band in the ultraviolet region, typically below 350 nm. This absorption corresponds to a charge transfer transition from the 2p orbitals of the oxygen atoms to the 3d orbitals of the vanadium atom within the VO₄³⁻ tetrahedron.

Superimposed on this host absorption are numerous sharp absorption bands in the visible and near-infrared (NIR) regions, which arise from the intraconfigurational 4f-4f electronic transitions of the Nd³⁺ ion. These transitions are formally forbidden by the Laporte rule but become partially allowed due to the mixing of opposite-parity orbitals by the crystal field, which lacks a center of inversion at the Nd³⁺ site. The absorption lines are narrow because the inner 4f electrons are well-shielded from the ligand field by the outer 5s and 5p electron shells.

Each absorption band corresponds to the excitation of an electron from the ⁴I₉/₂ ground state of the Nd³⁺ ion to a specific excited state multiplet. The most prominent of these absorptions for laser applications is centered around 808 nm, which corresponds to the ⁴I₉/₂ → ⁴F₅/₂ + ²H₉/₂ transitions. This strong absorption band fortuitously overlaps with the emission wavelength of commercially available high-power gallium arsenide (GaAs) laser diodes, enabling efficient optical pumping. Other significant absorption peaks are observed throughout the visible and NIR spectrum, providing a detailed fingerprint of the material's electronic structure.

| Approximate Wavelength (nm) | Energy (cm⁻¹) | Transition from ⁴I₉/₂ Ground State to Excited State |

|---|---|---|

| 865 | 11,560 | ⁴F₃/₂ |

| 808 | 12,380 | ⁴F₅/₂, ²H₉/₂ |

| 748 | 13,370 | ⁴F₇/₂, ⁴S₃/₂ |

| 680 | 14,700 | ⁴F₉/₂ |

| 580 | 17,240 | ⁴G₅/₂, ²G₇/₂ |

| 525 | 19,050 | ⁴G₇/₂, ⁴G₉/₂, ²K₁₃/₂ |

| 355 | 28,170 | ⁴D₃/₂, ⁴D₅/₂, ⁴D₁/₂ |

Photoluminescence (PL) Emission Spectroscopy of NdVO₄

Upon excitation with a suitable energy source, such as an 808 nm laser diode, NdVO₄ exhibits strong photoluminescence, primarily in the near-infrared region. The emission spectrum is dominated by transitions originating from the metastable ⁴F₃/₂ excited state to the lower-lying ⁴Iⱼ (J = 9/2, 11/2, 13/2) manifolds of the Nd³⁺ ion.

The most intense emission, and the one most commonly utilized for laser operation, occurs at approximately 1064 nm, corresponding to the ⁴F₃/₂ → ⁴I₁₁/₂ transition. Another significant emission band is observed around 1342 nm (⁴F₃/₂ → ⁴I₁₃/₂), which can be used for lasers operating at a different wavelength. A weaker emission is also present at around 914 nm, originating from the ⁴F₃/₂ → ⁴I₉/₂ transition. The relative intensities of these emission bands are governed by their respective transition probabilities and branching ratios.

In addition to the characteristic NIR emission from Nd³⁺, NdVO₄ can also exhibit a broad visible luminescence when excited with high-energy UV light. This emission is not from the Nd³⁺ ion but is attributed to the vanadate (VO₄³⁻) groups in the host crystal. The spectrum typically consists of a broad peak centered in the green-yellow region (~500 nm), which arises from the radiative relaxation of the charge-transfer state of the vanadate complex. nih.gov

| Approximate Wavelength (nm) | Energy (cm⁻¹) | Transition from ⁴F₃/₂ to Lower State |

|---|---|---|

| 914 | 10,940 | ⁴I₉/₂ |

| 1064 | 9,400 | ⁴I₁₁/₂ |

| 1342 | 7,450 | ⁴I₁₃/₂ |

Time-resolved photoluminescence spectroscopy is a powerful technique for investigating the dynamics of excited states. The fluorescence lifetime of the ⁴F₃/₂ level is a critical parameter for laser applications, as it determines the energy storage capability of the material. For NdVO₄, the decay of the ⁴F₃/₂ emission is often complex and cannot be described by a single exponential function, indicating the presence of multiple relaxation pathways.

Studies on NdVO₄ nanostructures have shown that the photoluminescence decay curve, monitored at the visible emission peak of the vanadate host, can be fitted with a third-order exponential function. This suggests complex decay kinetics involving at least three distinct processes with different time constants. One such study on NdVO₄ nanoneedles reported three lifetime components: τ₁ = 0.16 ns, τ₂ = 1.70 ns, and τ₃ = 4.74 ns, indicating rapid initial decay followed by slower relaxation processes. researchgate.net

The primary non-radiative relaxation mechanisms that depopulate the ⁴F₃/₂ level in concentrated materials like NdVO₄ include multiphonon relaxation and concentration quenching.

Multiphonon Relaxation: The energy gap between the ⁴F₃/₂ level and the next lower level (⁴I₁₅/₂) is large enough that multiphonon relaxation is relatively inefficient, leading to a high quantum efficiency for this transition.

Concentration Quenching: At high Nd³⁺ concentrations, non-radiative energy transfer processes between neighboring Nd³⁺ ions become significant. The most common mechanism is cross-relaxation, where an excited Nd³⁺ ion in the ⁴F₃/₂ state transfers part of its energy to a nearby ground-state Nd³⁺ ion, resulting in both ions ending up in intermediate energy levels (e.g., ⁴F₃/₂ + ⁴I₉/₂ → ⁴I₁₅/₂ + ⁴I₁₅/₂). This process effectively quenches the fluorescence and shortens the measured lifetime of the ⁴F₃/₂ state.

| Lifetime Component | Value (ns) | Associated Process |

|---|---|---|

| τ₁ | 0.16 | Fast initial decay |

| τ₂ | 1.70 | Intermediate decay |

| τ₃ | 4.74 | Slow decay component |

Upconversion, or anti-Stokes emission, is a process where the emitted photon has a higher energy (shorter wavelength) than the absorbed photons. In NdVO₄ systems, this phenomenon can be observed as visible light emission upon excitation with near-infrared radiation. For instance, intense visible anti-Stokes fluorescence has been reported in NdVO₄ composites under NIR excitation at around 800 nm. nih.gov

This process is typically non-linear and requires the absorption of two or more low-energy photons to populate a high-energy emitting state. Several mechanisms can lead to upconversion in rare-earth-doped materials:

Excited-State Absorption (ESA): An ion is excited to an intermediate metastable state by a first photon and is then promoted to a higher emitting state by absorbing a second photon.

Energy Transfer Upconversion (ETU): Two neighboring ions are excited to an intermediate state. One ion then transfers its energy non-radiatively to the other, promoting the second ion to a higher emitting state while the first one relaxes to a lower state.

Phonon-Assisted Upconversion: The energy of an incoming photon is supplemented by the energy of one or more phonons (lattice vibrations) to excite the electron to a higher state.

In NdVO₄, the upconversion emission is often related to energy transfer processes between Nd³⁺ ions or between Nd³⁺ and other co-dopants, as well as phonon-assisted mechanisms. The efficiency of these processes is highly dependent on the concentration of active ions and the excitation power density.

The resulting photoluminescence spectrum of NdVO₄ can be highly dependent on the excitation wavelength. This dependence arises from the different absorption pathways that can be accessed.

When the excitation wavelength corresponds to the broad UV charge-transfer band of the vanadate host (e.g., < 350 nm), energy is first absorbed by the VO₄³⁻ groups. This energy can then be transferred non-radiatively to nearby Nd³⁺ ions, exciting them to various high-energy 4f levels. These ions then rapidly relax non-radiatively to the metastable ⁴F₃/₂ level, from which the characteristic NIR luminescence occurs. Alternatively, the excited vanadate group can relax radiatively, producing the broad visible emission band. nih.gov

Conversely, when the excitation wavelength directly matches one of the sharp 4f-4f absorption lines of Nd³⁺ (e.g., 808 nm, 580 nm), the Nd³⁺ ions are directly pumped to specific excited states. This is a much more efficient process for generating the characteristic Nd³⁺ NIR emission.

Furthermore, site-selective spectroscopy has shown that rare-earth ions in a crystal can occupy slightly different local environments or "sites." These different sites have slightly shifted energy levels. By tuning a narrow-band laser across an absorption profile, it is possible to selectively excite Nd³⁺ ions in a specific subset of these sites, which can result in subtle but measurable changes in the emission spectrum. This technique provides detailed information about the local crystal field environments within the material.

Vibrational Spectroscopy: Raman and Fourier Transform Infrared (FTIR) Analysis of NdVO₄ Phonon Modes and Functional Groups

Vibrational spectroscopy, including Raman and Fourier Transform Infrared (FTIR) techniques, is used to study the phonon modes of the NdVO₄ crystal lattice. These modes correspond to the collective vibrations of the atoms and provide insight into the crystal structure, symmetry, and bonding. NdVO₄ crystallizes in the zircon-type structure, belonging to the I4₁/amd space group, which is centrosymmetric. For this structure, group theory predicts 12 Raman-active modes (Γ = 2A₁g + 4B₁g + B₂g + 5Eg). nih.govresearchgate.net

The phonon modes can be broadly classified into two categories:

Internal Modes: These are high-frequency vibrations occurring within the tightly bound VO₄³⁻ tetrahedral units. They are analogous to the vibrations of an isolated VO₄³⁻ molecule and include symmetric stretching (ν₁), asymmetric stretching (ν₃), symmetric bending (ν₂), and asymmetric bending (ν₄) modes. These typically appear in the 300-900 cm⁻¹ region of the Raman spectrum.

External Modes: These are lower-frequency modes (typically below 300 cm⁻¹) that involve the motion of the entire VO₄³⁻ unit as a rigid body (translations and librations) and the motion of the Nd³⁺ cation against the VO₄³⁻ sublattice.

Raman spectroscopy is particularly well-suited for studying these modes in NdVO₄. The most intense peak in the Raman spectrum, typically observed around 870-880 cm⁻¹, is assigned to the symmetric stretching (ν₁) mode of the V-O bond in the vanadate tetrahedron. FTIR spectroscopy is complementary to Raman, as it is sensitive to vibrations that induce a change in the dipole moment. Due to the centrosymmetric nature of the zircon structure, the rule of mutual exclusion applies, meaning that vibrational modes are either Raman-active or IR-active, but not both. Therefore, FTIR spectra provide information on the ungerade (u) phonon modes, revealing a more complete picture of the lattice dynamics. The FTIR spectrum is also dominated by strong absorption bands corresponding to the asymmetric stretching and bending modes of the VO₄³⁻ group.

| Frequency (cm⁻¹) | Symmetry | Assignment |

|---|---|---|

| ~124 | Eg | External Mode (Translation) |

| ~150 | B₁g | External Mode (Translation) |

| ~236 | Eg | External Mode (Libration) |

| ~264 | B₂g | External Mode (Libration) |

| ~383 | A₁g | Internal Mode (ν₂ bending) |

| ~469 | Eg | Internal Mode (ν₄ bending) |

| ~796 | B₁g | Internal Mode (ν₃ stretching) |

| ~810 | Eg | Internal Mode (ν₃ stretching) |

| ~871 | A₁g | Internal Mode (ν₁ stretching) |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Local Site Symmetry and Magnetic Properties of NdVO₄

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying materials with unpaired electrons. The Nd³⁺ ion has a 4f³ electronic configuration, which gives it a net magnetic moment, making it EPR-active. EPR spectroscopy provides detailed information about the local environment of the Nd³⁺ ion, including its site symmetry, and reveals insights into the magnetic interactions between ions.

In the NdVO₄ crystal, the Nd³⁺ ions substitute for Y³⁺ ions in the parent YVO₄ structure and occupy sites of tetragonal D₂d point symmetry. nih.gov The EPR spectrum of a concentrated system like NdVO₄ is complex, often showing broad lines due to strong interactions between the dense network of paramagnetic Nd³⁺ ions.

Experimental studies on single-crystal NdVO₄ have revealed EPR spectra consisting of multiple broad resonance lines. nih.gov These lines have been interpreted as follows:

An intense, lower-field line is attributed to isolated Nd³⁺ ions situated in the regular, undistorted D₂d symmetry sites of the crystal lattice.

Two broader, higher-field lines are assigned to interacting pairs of Nd³⁺ ions, indicating the presence of magnetic coupling between neighboring neodymium ions. nih.gov

The analysis of the EPR spectra as a function of temperature and crystal orientation relative to the external magnetic field provides crucial information on the magnetic properties. For NdVO₄, such studies have demonstrated a strong anisotropy in its magnetic properties and have indicated the presence of antiferromagnetic interactions between the Nd³⁺ ions. nih.gov The lineshape of the EPR signals in these concentrated magnetic systems is often analyzed using a Dyson-like profile, which accounts for the effects of conductivity and diffusion of spins in the material. nih.gov

X-ray Emission Spectroscopy for Valence Band Structure Investigation in NdVO4

X-ray Emission Spectroscopy (XES) is a powerful, element-specific photon-in/photon-out technique used to probe the occupied electronic states, providing direct insight into the valence band structure of materials. esrf.fr The process involves exciting a core-level electron with an incident X-ray photon, creating a core hole. Subsequently, an electron from a higher-energy valence orbital relaxes to fill this core hole, emitting an X-ray photon in the process. The energy distribution of these emitted photons corresponds to the energy distribution of the valence electrons, effectively mapping the partial density of states (DOS). For this compound (NdVO4), XES can be applied to the O K-edge and the V L-edge to selectively investigate the character of the valence band. researchgate.netresearchgate.net

Valence-to-core (Vtc) XES, a specific application of this technique, is particularly sensitive to the local atomic structure and the hybridization between different atomic orbitals. In NdVO4, the valence band is primarily composed of contributions from the Oxygen 2p, Vanadium 3d, and Neodymium 4f orbitals. researchgate.net The analysis of XES spectra allows for the deconvolution of these contributions.

Detailed studies on analogous rare-earth orthovanadates, such as GdVO4, combined with theoretical calculations, provide a clear model for the electronic structure of NdVO4. mdpi.com The valence band is not a simple superposition of atomic orbitals but a complex structure formed by significant hybridization. mdpi.com The main features revealed by spectroscopic analysis are:

Upper Valence Band: The top of the valence band is predominantly formed by non-bonding O 2p states. mdpi.com

Middle Valence Band: This region features highly localized Nd 4f states. In the analogous GdVO4, the Gd 4f states are found in the middle of the valence band. mdpi.com

Lower Valence Band: The bottom of the valence band is characterized by strongly hybridized states resulting from the covalent interaction between the bonding O 2p and V 3d orbitals. mdpi.com

The V-O covalent bond is a stable and defining feature of the orthovanadate structure. mdpi.com XES measurements targeting the V L-edge and O K-edge would directly probe this hybridization, with the resulting spectra revealing the energy distribution of the V 3d and O 2p states within the valence band, respectively. researchgate.netresearchgate.net By analyzing the shape and energy of these spectral features, the degree of orbital overlap and the covalent nature of the V-O bond can be quantified.

The following table summarizes the orbital contributions to the valence band of NdVO4 as inferred from studies on analogous orthovanadate systems.

| Valence Band Region | Primary Contributing Orbitals | Nature of States |

| Top (Highest Energy) | O 2p | Non-bonding |

| Middle | Nd 4f | Highly localized |

| Bottom (Lowest Energy) | O 2p - V 3d | Hybridized (bonding) |

Electronic Structure and Quantum Mechanical Investigations of Neodymium Orthovanadate Ndvo4

First-Principles Calculations and Density Functional Theory (DFT) for NdVO₄ Electronic Band Structure

First-principles calculations, rooted in quantum mechanics, are powerful tools for investigating the electronic properties of materials without relying on empirical parameters. researchgate.net Density Functional Theory (DFT) is a widely used computational method within this framework to calculate the electronic structure of solids. mpg.de In DFT, the complex many-body problem of interacting electrons is simplified by focusing on the electron density as the fundamental variable. mpg.de

For Neodymium Orthovanadate, DFT calculations have been employed to model its electronic band structure and density of states. researchgate.net These calculations often incorporate advanced approximations to account for the complex interactions in materials with rare-earth elements. For instance, theoretical studies on NdVO₄ have utilized DFT by integrating spin-orbit coupling (SOC) and electron-electron correlations (often treated with a Hubbard U correction, known as DFT+U) to accurately describe the behavior of the localized Nd 4f electrons. researchgate.netresearchgate.net Such theoretical approaches have been successful in confirming the ground state of NdVO₄ as antiferromagnetic. researchgate.net The choice of exchange-correlation functional, such as the Generalized Gradient Approximation (GGA), is a critical aspect of these calculations, influencing the accuracy of the predicted properties. nih.gov

Band Structure Analysis: Contributions of Constituent Elements to Valence and Conduction Bands

The electronic band structure of a solid describes the ranges of energy that an electron is allowed or forbidden to have. wikipedia.org In semiconductors and insulators like NdVO₄, the highest energy band filled with electrons at absolute zero is the valence band, while the lowest empty band is the conduction band. wikipedia.org The energy difference between them is the band gap.

Analysis of the Partial Density of States (PDOS) derived from DFT calculations reveals the specific contributions of each element's atomic orbitals to the band structure of NdVO₄. researchgate.net

Valence Band: The top of the valence band is predominantly formed by the O 2p orbitals. researchgate.netresearchgate.net This is a common feature in many transition metal oxides, where the oxygen anions play a crucial role in the electronic structure near the Fermi level. nih.govarxiv.org

Conduction Band: The bottom of the conduction band is mainly composed of the V 3d orbitals, with some contribution from the Fe 3d orbitals in similar vanadate (B1173111) structures. researchgate.netresearchgate.net

Nd 4f States: The localized Nd 4f electronic states form flat bands within the electronic structure. nih.gov These states are typically found both in the valence bands and as unoccupied states in the conduction bands, playing a significant role in the material's magnetic and optical properties. nih.gov

The hybridization, or mixing, between the V 3d and O 2p orbitals is significant and forms the primary character of the valence and conduction band edges, which ultimately defines the fundamental band gap of the material.

Optical Band Gap Determination and Theoretical Modeling in NdVO₄

The band gap (Egap) is a critical parameter that determines the optical and electrical properties of a semiconductor. For NdVO₄, there have been some discrepancies in the literature regarding its precise value. mdpi.com However, recent optical spectroscopy measurements have provided a more definitive determination.

Experimental studies using optical absorption have established NdVO₄ as a wide-gap semiconductor. mdpi.com A precise value for the fundamental band gap has been determined to be 3.72(2) eV. mdpi.com This experimental value is crucial for understanding the material's interaction with light and its potential in optoelectronic devices.

Theoretical calculations based on DFT provide complementary insights into the band gap. One computational study reported a semiconducting behavior with an indirect band gap of 2.706 eV for NdVO₄. researchgate.net It is a known tendency for standard DFT approximations (like GGA) to underestimate the band gap of semiconductors and insulators. quora.com Despite this underestimation, theoretical models are invaluable for understanding trends and the nature of the electronic transitions (direct vs. indirect). An indirect band gap signifies that the maximum energy of the valence band and the minimum energy of the conduction band occur at different points in the Brillouin zone. researchgate.net

| Method | Band Gap Type | Value (eV) | Reference |

|---|---|---|---|

| Optical Spectroscopy (Experimental) | Fundamental | 3.72(2) | mdpi.com |

| Density Functional Theory (Theoretical) | Indirect | 2.706 | researchgate.net |

Charge Transfer Transitions within the Vanadate Anion Group and Rare Earth Ions in NdVO₄

The optical absorption spectrum of NdVO₄ is characterized not only by the fundamental band-to-band absorption but also by charge transfer transitions. These transitions involve the movement of an electron from one ion to another. In vanadates, the most significant charge transfer transitions are of the O 2p → V 3d type, occurring within the [VO₄]³⁻ tetrahedral units. researchgate.net

Cluster-based theoretical models have been used to study these transitions in vanadate complexes. researchgate.net These studies reveal that the charge-transfer spectrum is complex, consisting of numerous possible transitions. The modeling of the optical spectrum of similar vanadates shows a broad charge-transfer band that can span a wide energy range, with main maxima typically appearing at several eV above the fundamental gap. researchgate.net These transitions are responsible for the strong absorption observed in the ultraviolet region of the spectrum for many vanadates. In addition to the transitions within the vanadate group, there are also internal f-f transitions within the Nd³⁺ ions, which are responsible for the sharp absorption lines observed at lower energies and are key to the material's use in lasers. mdpi.com

Effects of High Pressure on Electronic Band Structure and Band-Gap Collapse in NdVO₄

Applying high pressure is a powerful technique to modify the crystal and electronic structures of materials. nih.gov In NdVO₄, high-pressure studies have revealed dramatic changes in its optical and electronic properties, primarily linked to structural phase transitions. mdpi.com

NdVO₄ crystallizes in a zircon-type structure at ambient pressure. As pressure is applied, it undergoes a phase transition to a monazite-type structure. mdpi.comresearchgate.net This structural change is accompanied by a significant and abrupt collapse of the electronic band gap. mdpi.com

Key findings from high-pressure optical spectroscopy experiments include:

Phase Transition: A non-reversible phase transition from the zircon to the monazite (B576339) phase occurs between 4.7 and 5.4 GPa. mdpi.com

Band Gap Collapse: At the phase transition, the band gap suddenly collapses by approximately 0.69 eV. mdpi.com This drastic change in electronic structure also alters the color of the crystal. mdpi.com

Pressure Coefficients: The band gap energy (Egap) exhibits a linear dependence on pressure (P) both before and after the transition, but with different pressure coefficients (dEgap/dP).

In the low-pressure zircon phase, the band gap increases with pressure at a rate of +11.2(9) meV/GPa. mdpi.com

In the high-pressure monazite phase, the band gap decreases (red-shifts) with increasing pressure, with a coefficient of -19.5(9) meV/GPa. mdpi.com

This behavior, where a structural phase transition induces a collapse of the band gap, is a key characteristic of rare-earth orthovanadates under compression. researchgate.net The sensitivity of the electronic properties to small changes in the crystal structure highlights the strong coupling between the lattice and electronic degrees of freedom in NdVO₄. mdpi.com

| Pressure Range (GPa) | Crystal Phase | Pressure Coefficient (dEgap/dP) | Key Observation | Reference |

|---|---|---|---|---|

| 0 - ~4.7 | Zircon | +11.2(9) meV/GPa | Band gap increases with pressure. | mdpi.com |

| ~4.7 - 5.4 | Zircon → Monazite | N/A | Abrupt band gap collapse of ~0.69 eV. | mdpi.com |

| > 5.4 - 12 | Monazite | -19.5(9) meV/GPa | Band gap decreases with pressure. | mdpi.com |

Doping Engineering and Its Impact on Neodymium Orthovanadate Ndvo4 Properties

Heterovalent and Isovalent Cation Substitution Effects on NdVO₄ Structural and Optical Properties

Cation substitution in the NdVO₄ lattice is a primary method for tuning its properties. This substitution can be categorized as either isovalent or heterovalent.

Isovalent substitution , where the dopant ion has the same valence state as the ion it replaces (e.g., substituting Nd³⁺ with another trivalent rare-earth ion like La³⁺ or Gd³⁺), is the more common approach for modifying NdVO₄. The primary effects of isovalent substitution are driven by the differences in ionic radii and electronic configurations between the dopant and the host cation.

Structural Effects : When a dopant ion with a different ionic radius is introduced, it induces strain in the crystal lattice. For example, doping NdVO₄ with lanthanum (La³⁺), which has a larger ionic radius than Nd³⁺, leads to an expansion of the unit cell and an increase in lattice parameters. researchgate.netresearchgate.net This lattice distortion can affect the local symmetry around the active Nd³⁺ ions, influencing their spectroscopic properties.

Optical Effects : Changes in the crystal structure directly impact the optical properties. The introduction of dopant ions can alter the optical band gap. researchgate.net Furthermore, modifications to the local crystal field around Nd³⁺ ions can shift the positions and change the intensities of absorption and emission bands. For instance, substituting the host cation in vanadates like YVO₄ or GdVO₄ with Nd³⁺ leads to measurable differences in the crystal field, which are reflected in the spectroscopic data. ucf.edu

Rare Earth Ion Doping (e.g., Y³⁺, Gd³⁺, Eu³⁺, Yb³⁺, La³⁺, Sc³⁺) in NdVO₄ Host Matrices

Doping the NdVO₄ host with various rare-earth ions is a key technique to refine its laser and luminescent characteristics. The choice of dopant ion is dictated by the desired modification, whether it is to enhance absorption, improve energy transfer, or alter emission wavelengths.

The optical absorption and stimulated emission cross-sections are fundamental parameters that determine the efficiency of a laser material. Doping can significantly influence these properties.

Optical Absorption : The absorption spectrum of NdVO₄ is characterized by sharp lines corresponding to the 4f-4f electronic transitions of the Nd³⁺ ion. The absorption coefficient and bandwidth are critical for efficient pumping with laser diodes. Doping with other rare-earth ions can modify the local environment of Nd³⁺, causing slight shifts and broadening of these absorption bands. For example, Nd:GdVO₄ and Nd:YVO₄ exhibit similar but distinct absorption spectra due to the different host cations. ucf.edu Nd:YVO₄ is known for its high absorption coefficient over a wide pumping bandwidth around 808 nm, a feature that can be tuned through doping. gwu-lasertechnik.de

Stimulated Emission Cross Section : This parameter is a measure of the likelihood of stimulated emission occurring and is directly related to the laser gain. NdVO₄ and related vanadates are valued for their large stimulated emission cross-sections. gwu-lasertechnik.de Doping can alter this property by changing the crystal field, which affects the transition probabilities of the Nd³⁺ ions. For anisotropic crystals like NdVO₄, the stimulated emission cross-section is also dependent on the polarization and propagation direction of light, factors that can be influenced by the lattice strain induced by dopants. iphy.ac.cn

The crystal field refers to the electric field created by the surrounding ions (ligands) in the crystal lattice, which lifts the degeneracy of the electronic energy levels of the dopant ion. Any modification to the crystal lattice through doping will alter this field.

When a rare-earth ion is doped into the NdVO₄ host, the substitution of the host cation (like replacing Y³⁺ with Nd³⁺ in YVO₄, or co-doping NdVO₄ with Gd³⁺) changes the local environment of the Nd³⁺ ions. ucf.edu This alteration modifies the strength and symmetry of the crystal field. A detailed spectroscopic analysis of Nd³⁺ in GdVO₄ compared to YVO₄ reveals small but measurable differences in the energy levels of Nd³⁺. ucf.edu These shifts in energy levels are a direct consequence of the different ionic radii and electronic structures of the surrounding cations, which distort the lattice and change the distances and angles between the Nd³⁺ ion and the surrounding oxygen ligands. This modification of the crystal field is the underlying reason for the observed changes in absorption and emission spectra. researchgate.net

The introduction of dopant ions into the NdVO₄ lattice directly affects its physical structure at both the atomic and macroscopic levels.

Lattice Parameters : The effect of doping on lattice parameters is largely governed by the difference in ionic radii between the dopant and the substituted host ion, following principles similar to Vegard's law in solid solutions. mdpi.com For instance, when NdVO₄ is doped with La³⁺ (ionic radius ~1.16 Å for coordination number 8), which is larger than Nd³⁺ (ionic radius ~1.109 Å), the lattice parameters and unit cell volume increase. researchgate.netresearchgate.net Conversely, doping with a smaller ion would be expected to cause the lattice to contract. Studies on related systems, such as Nd-doped YVO₄, confirm that the lattice parameters increase as the concentration of the larger Nd³⁺ ion increases. researchgate.net

Morphology and Crystallinity : Doping can also influence the morphology (shape and size) and crystallinity of NdVO₄ nanoparticles. In the synthesis of La-doped NdVO₄ nanoparticles, changes in the La³⁺ concentration were observed to alter the morphology from rod-shaped to porous hexagonal-shaped structures. researchgate.net Such changes can affect the material's surface area and optical scattering properties. The crystallinity, or the degree of structural order, can also be impacted, which in turn influences the efficiency of luminescent processes. researchgate.net

The table below summarizes the effect of La³⁺ doping on the lattice parameters of NdVO₄, as observed in research.

| La³⁺ Concentration (x in LaₓNd₁₋ₓVO₄) | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | Unit Cell Volume (ų) |

|---|---|---|---|

| 0.00 | 7.33 | 6.43 | 345.3 |

| 0.05 | 7.35 | 6.45 | 348.5 |

| 0.10 | 7.36 | 6.46 | 350.1 |

| 0.15 | 7.38 | 6.48 | 353.3 |

Energy transfer is a crucial process in doped materials, governing how energy is absorbed and channeled to the emitting ions. In NdVO₄, two primary energy transfer pathways are of interest: from the host lattice to the dopant ions and between different dopant ions.

Host-to-Dopant Energy Transfer : The vanadate (B1173111) group (VO₄³⁻) in the NdVO₄ lattice can absorb energy (e.g., from UV excitation) and then transfer this energy non-radiatively to the rare-earth ions (Nd³⁺ or other dopants like Eu³⁺). tezu.ernet.in This process is highly efficient in many rare-earth vanadates, making them effective phosphors. tezu.ernet.in The absorbed energy excites the VO₄³⁻ group, which then relaxes by transferring its energy to a nearby rare-earth ion, promoting it to an excited state from which it can then luminesce. mdpi.com

Dopant-to-Dopant Energy Transfer : When two or more types of rare-earth ions are present (co-doping), energy can be transferred between them. A common example is the use of a "sensitizer" ion that efficiently absorbs pump energy and transfers it to an "activator" ion that lases or emits light. For instance, Yb³⁺ is often used as a sensitizer (B1316253) for other rare-earth ions like Er³⁺ or Tm³⁺ in various hosts due to its large absorption cross-section. inrim.it In a co-doped NdVO₄ system, similar energy transfer processes can occur, potentially enhancing the pumping efficiency or enabling upconversion or down-conversion luminescence. The efficiency of this transfer depends on the spectral overlap between the emission of the sensitizer and the absorption of the activator, as well as the physical distance between the ions. rsc.org

Co-Doping Strategies in NdVO₄ for Enhanced Spectroscopic and Functional Performance

Co-doping NdVO₄ with one or more additional ions is an advanced strategy to further enhance its performance beyond what is achievable with single doping. This approach can improve luminescence efficiency, modify emission color, and enhance laser output.

One effective strategy is co-doping with non-luminescent ions that modify the crystal lattice to improve the properties of the primary activator ion (Nd³⁺). For example, co-doping with ions like Gd³⁺ can be beneficial. While Gd³⁺ does not directly participate in the luminescence, its substitution into the lattice can distort the local symmetry around the Nd³⁺ ions. mdpi.com This distortion can increase the probability of otherwise forbidden electronic transitions, leading to an enhancement in both absorption and emission intensity. mdpi.com This effect has been observed in various host materials where Gd³⁺ co-doping enhances the luminescence of other rare-earth ions like Sm³⁺ or Er³⁺. mdpi.comnih.gov

Another powerful strategy involves co-doping with a sensitizer ion, as mentioned previously. In systems designed for upconversion, where lower-energy photons are converted to higher-energy ones, Yb³⁺ is a common co-dopant. Yb³⁺ ions efficiently absorb near-infrared pump light (around 980 nm) and transfer the energy to neighboring activator ions (like Er³⁺, Ho³⁺, or Tm³⁺), which then emit visible light. While less common for the primary 1064 nm emission of Nd³⁺, this principle can be applied to NdVO₄ to generate different functionalities.

By carefully selecting co-dopants and their concentrations, it is possible to create multifunctional materials. For example, co-doping with a combination of ions like Gd³⁺, Yb³⁺, and Eu³⁺ could potentially create a material that combines the magnetic properties of Gd³⁺ (for MRI applications) with the upconversion/down-conversion luminescent properties of the other ions for multimodal bio-imaging. researchgate.net

Advanced Functional Applications of Neodymium Orthovanadate Ndvo4 in Research

NdVO4 as a Laser Gain Medium in Solid-State Laser Technology

Neodymium-doped yttrium orthovanadate (Nd:YVO4) is a highly efficient and widely utilized laser gain medium, particularly in the realm of diode-pumped solid-state (DPSS) lasers. lasercomponents.comsinocera.com Its prominence stems from a combination of favorable physical, optical, and mechanical properties that make it an excellent choice for generating stable, high-power laser output. lasercomponents.compmoptics.com The lasing action in Nd:YVO4 is attributed to the neodymium ions (Nd³⁺) doped into the yttrium orthovanadate (YVO4) crystal host. wikipedia.org These ions can be excited by absorbing light, typically from a laser diode, and subsequently undergo an electronic transition to emit coherent infrared radiation. wikipedia.org

Compared to other common neodymium-doped laser crystals like Nd:YAG (yttrium aluminum garnet), Nd:YVO4 exhibits several distinct advantages. These include a larger stimulated emission cross-section at the primary lasing wavelength of 1064 nm, a broader absorption bandwidth, and a lower lasing threshold. lasercomponents.comsinocera.commade-in-china.com The broad absorption band, particularly around the 808 nm peak pump wavelength, reduces the stringency of requirements for the pump diode's wavelength stability and temperature control. lasercomponents.combblaser.com Furthermore, as a uniaxial crystal, Nd:YVO4 naturally produces a linearly polarized output, which is advantageous for many applications and eliminates the need for additional polarizing elements within the laser cavity. sinocera.comphotonics.com

Design Principles for High-Power and Efficient NdVO4 Lasers

The design of high-power and efficient Nd:YVO4 lasers revolves around several key principles aimed at optimizing performance and managing thermal effects. A crucial aspect is the efficient delivery and absorption of pump light from the laser diode into the Nd:YVO4 crystal. unm.edu Due to its high absorption coefficient, a relatively short crystal can be used, which contributes to the design of more compact laser systems. lasercomponents.combblaser.com

For high-power operation, managing the thermal load within the crystal is critical to prevent performance degradation. lasercomponents.com Although Nd:YVO4 has a lower thermal conductivity compared to Nd:YAG, careful design of the laser cavity and cooling systems can mitigate these effects. lasercomponents.com One common strategy for high-power applications is to use a longer crystal with a lower dopant concentration to distribute the absorbed pump power over a larger volume, thereby reducing the peak temperature. lasercomponents.com

Analysis of Wavelength Emission Characteristics and Tunability (e.g., 1064 nm, 1342 nm, 914 nm)

Nd:YVO4 is known for its strong emission at several distinct wavelengths, primarily in the near-infrared region. The most common and efficient lasing transition occurs at 1064 nm. wikipedia.org However, Nd:YVO4 also exhibits significant gain at other wavelengths, including 1342 nm and 914 nm. wikipedia.org The selection of a specific emission wavelength is typically achieved by using appropriate dichroic mirrors and other optical elements within the laser cavity that are designed to have high reflectivity at the desired wavelength and high transmission at others. wikipedia.org

The emission at 1342 nm is particularly noteworthy due to its significantly larger stimulated emission cross-section compared to the 1320 nm transition in Nd:YAG, making Nd:YVO4 a more efficient medium for lasers operating in this spectral region. attelements.combbotech.com This has led to the development of high-power and stable lasers at 1342 nm. sinocera.com Dual-wavelength operation, for instance at 1341 nm and 1342 nm, has also been demonstrated by combining Nd:GdVO4 and Nd:YVO4 crystals in a single laser cavity. nih.gov

While the primary emission lines are discrete, some degree of wavelength tunability can be achieved. For example, a Nd:GdVO4 ring laser has been shown to be operational over a wavelength range from 1340.3 nm to 1342.1 nm. nih.gov Furthermore, the emission spectrum of Nd:YVO4 can be broadened through processing with femtosecond laser pulses, which could potentially enable mode-locking for ultrashort pulse generation. researchgate.net

| Wavelength | Transition | Stimulated Emission Cross-Section (σ) | Notes |

| 1064 nm | ⁴F₃/₂ → ⁴I₁₁/₂ | ~25 x 10⁻¹⁹ cm² | The most common and efficient lasing wavelength. sinocera.com |

| 1342 nm | ⁴F₃/₂ → ⁴I₁₃/₂ | ~18 times larger than Nd:YAG at 1.32 µm | Highly efficient for lasers in the 1.3 µm region. lasercomponents.com |

| 914 nm | ⁴F₃/₂ → ⁴I₉/₂ | Lower than 1064 nm | A quasi-three-level laser transition. |

Optimization of Absorption and Emission Cross-Sections for Laser Performance

The laser performance of Nd:YVO4 is intrinsically linked to its absorption and emission cross-sections. A large absorption cross-section at the pump wavelength allows for efficient absorption of the pump light, leading to a high population inversion and, consequently, a lower lasing threshold and higher slope efficiency. pmoptics.com The peak absorption for Nd:YVO4 is around 808 nm, which is a standard wavelength for high-power laser diodes. made-in-china.com The absorption coefficient at this wavelength is significantly higher than that of Nd:YAG. made-in-china.com

The stimulated emission cross-section is a measure of the likelihood of stimulated emission occurring, which is the process that leads to light amplification in a laser. Nd:YVO4 boasts a large stimulated emission cross-section at its primary lasing wavelengths, which is a key factor in its high gain and efficiency. sinocera.com For the 1064 nm transition, the stimulated emission cross-section of an a-axis cut Nd:YVO4 crystal is approximately four times that of Nd:YAG. lasercomponents.com

| Property | Nd:YVO₄ | Nd:YAG |

| Stimulated Emission Cross-Section @ ~1.06 µm | 25.0 x 10⁻¹⁹ cm² | 6.5 x 10⁻¹⁹ cm² |

| Absorption Coefficient @ 808 nm | 31.4 cm⁻¹ (for 1.1 at.% Nd) | ~10 cm⁻¹ |

| Fluorescence Lifetime (τ) | ~90 µs (for 1.1 at.% Nd) | ~230 µs |

Investigation of Thermal Lensing and Birefringence Effects in NdVO4 Laser Applications

A significant challenge in the design of high-power solid-state lasers is the management of thermal effects within the gain medium. The absorption of pump radiation leads to heat generation in the Nd:YVO4 crystal, which can cause several detrimental effects, including thermal lensing and stress-induced birefringence. researchgate.net

Thermal lensing occurs when a temperature gradient within the crystal creates a refractive index gradient, causing the crystal to act like a lens. This can alter the stability of the laser resonator and affect the beam quality. researchgate.netidealspectroscopy.com The thermal lens effect is proportional to the absorbed pump power. researchgate.net In diode-pumped systems, particularly end-pumped configurations, the thermal lens can be quite strong due to the concentrated pump spot. idealspectroscopy.com Careful resonator design is required to compensate for this effect and maintain stable laser operation over a range of pump powers. idealspectroscopy.com

Nd:YVO4 is a birefringent crystal, meaning that the refractive index depends on the polarization and propagation direction of light. wikipedia.org While this property is advantageous for producing polarized laser output, temperature gradients can induce stress within the crystal, which in turn can alter the local birefringence. This stress-induced birefringence can lead to depolarization losses and a degradation of the beam quality.

Diode-Pumped Laser Systems Utilizing NdVO4 Crystals

Diode pumping can be implemented in two main configurations: end-pumping and side-pumping. In end-pumping, the pump light is directed along the axis of the laser mode within the crystal, which generally leads to higher efficiency and better beam quality. idealspectroscopy.com Side-pumping involves directing the pump light into the side of the crystal, which is a more scalable approach for very high-power lasers. researchgate.net

The combination of Nd:YVO4 with nonlinear optical crystals, such as Lithium Triborate (LBO), Beta-Barium Borate (BBO), or Potassium Titanyl Phosphate (KTP), allows for frequency conversion of the fundamental infrared output to generate visible (green, blue) and even ultraviolet (UV) wavelengths. lasercomponents.comattelements.com For example, intracavity frequency doubling of a diode-pumped Nd:YVO4 laser using a KTP crystal can produce a stable, high-power green laser output at 532 nm. idealspectroscopy.com

Photocatalytic Activity of NdVO4 Nanomaterials for Environmental Remediation

In recent years, neodymium orthovanadate (NdVO4) in the form of nanomaterials has emerged as a promising photocatalyst for environmental remediation. daneshyari.com Photocatalysis is a process that utilizes light to activate a semiconductor material, which then initiates chemical reactions to break down pollutants. Nanomaterials are particularly effective in this application due to their high surface-area-to-volume ratio, which provides a larger number of active sites for reactions to occur. nih.gov

NdVO4 is a wide-bandgap semiconductor that exhibits photocatalytic activity under UV-Vis irradiation. daneshyari.come-tarjome.com When NdVO4 nanoparticles are illuminated with light of sufficient energy, electrons are excited from the valence band to the conduction band, creating electron-hole pairs. These charge carriers can then migrate to the surface of the nanoparticle and participate in redox reactions that degrade organic pollutants.

Research has demonstrated the successful synthesis of NdVO4 nanostructures through various methods, including solid-state reactions, and their application as photocatalysts for the degradation of organic dyes. daneshyari.come-tarjome.com These dyes are common pollutants in wastewater from industries such as textiles and printing. e-tarjome.com Studies have investigated the photocatalytic degradation of cationic dyes like Methyl Violet and anionic dyes such as Eosin Y and Eriochrome Black T using NdVO4 nanocatalysts. e-tarjome.comnih.gov

Degradation of Organic Pollutants and Dyes (e.g., Methylene Blue) by NdVO₄ Photocatalysts

This compound (NdVO₄) nanoparticles have demonstrated significant efficacy as photocatalysts for the degradation of various organic pollutants and dyes in aqueous solutions. nih.govresearchgate.net These materials are capable of harnessing light energy to break down complex organic molecules into simpler, less harmful substances. Research has shown their effectiveness against both cationic and anionic dyes, which are common pollutants in industrial wastewater from sectors like textiles and paper printing. daneshyari.come-tarjome.com

Studies have systematically evaluated the photocatalytic performance of NdVO₄ under different conditions. For instance, the degradation of dyes such as Methyl Violet (MV), Eosin Y (EY), and Eriochrome Black T (EBT) has been successfully achieved using NdVO₄ nanostructures under UV-Vis irradiation. nih.govdaneshyari.com The efficiency of this degradation process is influenced by several operational factors, including the pH of the solution, the initial concentration of the dye, and the light source used. e-tarjome.com One study found that the optimal degradation of Eriochrome Black T was achieved at a pH of 11. daneshyari.come-tarjome.com Under UV irradiation, NdVO₄ nanoparticles removed 72.98% of EBT in 75 minutes, a significant improvement over the 46.74% removed after 120 minutes under visible light. e-tarjome.com The reusability of the NdVO₄ nano-photocatalyst has also been confirmed, maintaining its effectiveness over multiple cycles. e-tarjome.com

The table below summarizes the photocatalytic degradation efficiency of NdVO₄ for various organic dyes under specified experimental conditions.

| Target Pollutant | Catalyst | Initial Concentration | Light Source | Time (min) | pH | Degradation Efficiency (%) |

| Eriochrome Black T (EBT) | NdVO₄ Nanoparticles | 5 ppm | UV | 75 | 11 | 72.98 |

| Eriochrome Black T (EBT) | NdVO₄ Nanoparticles | 10 ppm | UV | 75 | 11 | 61.11 |

| Eriochrome Black T (EBT) | NdVO₄ Nanoparticles | 15 ppm | UV | 75 | 11 | 48.20 |

| Eriochrome Black T (EBT) | NdVO₄ Nanoparticles | 5 ppm | Visible | 120 | 11 | 46.74 |

| Methylene Blue (MB) | NdVO₄ Nanoparticles | Not Specified | Microwave | Not Specified | Not Specified | Not Specified |

This table is generated based on data from available research literature. researchgate.nete-tarjome.com

Fundamental Mechanisms of Photocatalysis and Charge Carrier Separation in NdVO₄

The photocatalytic activity of NdVO₄ is rooted in its electronic structure as a semiconductor. researchgate.net The process is initiated when the NdVO₄ material absorbs photons with energy equal to or greater than its band gap (reported values range from 2.95 to 3.72 eV). mdpi.com This absorption of light energy excites an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving behind a positively charged "hole" (h⁺) in the valence band.

Once at the surface, the electrons and holes participate in redox reactions with adsorbed water molecules and dissolved oxygen.

Oxidation by Holes (h⁺): The holes are powerful oxidizing agents. They can react with water (H₂O) or hydroxide (B78521) ions (OH⁻) adsorbed on the catalyst's surface to generate highly reactive hydroxyl radicals (•OH).

Reduction by Electrons (e⁻): The electrons in the conduction band can react with dissolved oxygen (O₂) to produce superoxide (B77818) radical anions (•O₂⁻).

These generated reactive oxygen species (ROS), particularly the hydroxyl radicals, are non-selective and highly potent oxidizing agents that attack the organic pollutant molecules. They break down the complex chemical bonds of the dyes, leading to their degradation into smaller molecules such as carbon dioxide (CO₂), water (H₂O), and inorganic ions.

Excitation: NdVO₄ + hν → e⁻ (CB) + h⁺ (VB)

Hydroxyl Radical Formation: h⁺ + H₂O → •OH + H⁺

Superoxide Radical Formation: e⁻ + O₂ → •O₂⁻

Degradation: •OH / •O₂⁻ + Organic Pollutants → Degradation Products (CO₂, H₂O, etc.)

Influence of Nanostructure and Doping on Photocatalytic Efficiency of NdVO₄

The photocatalytic efficiency of this compound is not an intrinsic constant but can be significantly enhanced through strategic material engineering, specifically by controlling its nanostructure and introducing dopants. researchgate.netsemanticscholar.org

Nanostructure: The morphology and size of NdVO₄ at the nanoscale play a crucial role in its catalytic performance. nih.gov Nanostructured materials, such as nanoparticles and nanoneedles, offer a much higher surface-area-to-volume ratio compared to their bulk counterparts. nih.govmdpi.com This increased surface area provides more active sites for the adsorption of pollutant molecules and for the subsequent photocatalytic reactions to occur. researchgate.net For example, NdVO₄ nanoneedles with lengths of about 100 nm and diameters of 20 nm have been synthesized, offering a large reactive surface. researchgate.net Furthermore, specific nanostructures can improve light harvesting by increasing light scattering effects, which prolongs the interaction time between the photons and the catalyst. researchgate.net

Doping: Introducing foreign ions (doping) into the NdVO₄ crystal lattice is a powerful technique to modify its electronic and optical properties, thereby boosting photocatalytic activity. researchgate.netmdpi.com Doping can enhance efficiency through several mechanisms:

Improved Charge Separation: Dopants can act as trapping sites for either electrons or holes, which inhibits their recombination and increases their lifetime, making them more available for surface reactions. researchgate.net

Enhanced Surface Area: In some cases, the doping process itself can lead to smaller grain sizes and an increased surface area of the catalyst material. researchgate.net

For instance, doping NdVO₄ with gadolinium ions (Gd³⁺) has been explored in the context of creating multifunctional nanomaterials. nih.gov While this specific study focused on biomedical applications, the principles of how doping alters the material's properties are broadly applicable. The introduction of dopants can create synergistic effects between the surface area, porosity, and electronic structure that collectively contribute to enhanced photocatalytic performance. researchgate.net However, it is crucial to control the dopant concentration, as an excessive amount can act as recombination centers, thereby reducing efficiency. semanticscholar.orgresearchgate.net

Electrochemical Sensing and Detection Based on NdVO₄ Nanoparticles

Beyond photocatalysis, this compound nanoparticles are emerging as promising materials in the field of electrochemistry, particularly for the development of sensitive and selective sensors. springerprofessional.de Their unique electronic properties and high surface area make them effective for modifying electrodes to detect various chemical and biological analytes. researchgate.net

Design and Fabrication of NdVO₄-Based Electrochemical Sensors

The fabrication of an NdVO₄-based electrochemical sensor typically involves the modification of a standard electrode, such as a glassy carbon electrode (GCE), with the nanomaterial. nih.gov The general process involves synthesizing NdVO₄ nanoparticles and then depositing them onto the electrode surface to create a modified, active sensing layer.

Several strategies are employed to enhance the sensor's performance:

Fabrication Techniques: The modification of the electrode is typically achieved through simple methods like drop-casting, where a suspension of the NdVO₄ nanocomposite is carefully applied to the electrode surface and allowed to dry. nih.gov The goal is to create a stable and uniform film that enhances the electrocatalytic activity towards the target analyte.

The design often involves a three-electrode system: the NdVO₄-modified working electrode, a reference electrode (like Ag/AgCl), and a counter electrode (often platinum wire). nih.gov This setup allows for precise control and measurement of the electrochemical reactions occurring at the working electrode's surface.

Investigation of Electrochemical Redox Processes and Electron Mobility in NdVO₄

The sensing mechanism of NdVO₄-based electrochemical sensors relies on the material's ability to facilitate oxidation-reduction (redox) reactions of a target analyte. youtube.comyoutube.com When a potential is applied to the modified electrode, the NdVO₄ nanoparticles act as an electrocatalyst, lowering the energy barrier for the redox reaction of the analyte.

The key processes involved are:

Enhanced Electron Transfer: The charge distribution between the Nd³⁺ ions and the zircon-type VO₄³⁻ tetrahedra contributes significantly to its electrochemical activity. researchgate.net NdVO₄ nanoparticles on the electrode surface can increase the effective surface area and provide more active sites, which enhances the rate of electron transfer between the electrode and the analyte. This results in a stronger electrochemical signal (e.g., higher peak currents in cyclic voltammetry) compared to an unmodified electrode. nih.gov

Redox Reactions: The sensor detects the analyte by measuring the current generated from its oxidation or reduction at the electrode surface. youtube.comyoutube.com For example, in the detection of Metol using an NdVO₄/h-BN composite, the modified electrode facilitates the oxidation of Metol, producing a measurable current that is proportional to its concentration. researchgate.net The high electron mobility and excellent conductivity of the nanocomposite are crucial for this process. researchgate.net

Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to investigate these redox processes. researchgate.net By analyzing the resulting voltammograms, researchers can determine the concentration of the analyte, with the modified electrode showing significantly improved sensitivity and a lower limit of detection. researchgate.net

Optical Sensing Applications of NdVO₄ (e.g., Thermophosphors, Luminescence Thermometry)

This compound is an intrinsically luminescent material, making it highly suitable for optical sensing applications, particularly in the field of non-contact temperature measurement. nih.gov This application, known as luminescence thermometry, leverages the temperature-dependent nature of the material's light emission. nih.gov

The principle behind NdVO₄-based luminescence thermometry lies in the unique 4f electron transitions of the Neodymium (Nd³⁺) ions within the vanadate (B1173111) host crystal. nih.gov When excited by a light source (e.g., a laser), Nd³⁺ ions emit light at specific wavelengths in the near-infrared (NIR) region. nih.gov Crucially, the intensity of these emission peaks changes with temperature.

A common technique used is the fluorescence intensity ratio (FIR) method. nih.gov This approach involves monitoring the ratio of the intensities of two different emission bands from the Nd³⁺ ion. This ratio is a function of temperature. As the temperature of the NdVO₄ material changes, the relative populations of the energy levels from which these emissions originate are altered, leading to a predictable and measurable change in the FIR. nih.gov This ratiometric approach is highly advantageous because it is less susceptible to fluctuations in excitation source power or detection efficiency, making the temperature measurement more robust and reliable. nih.gov

NdVO₄'s properties make it a promising candidate for thermophosphors, which are materials that exhibit temperature-dependent phosphorescence. These materials can be applied as coatings or dispersed in a medium to remotely monitor the temperature of moving parts, harsh environments, or in systems where direct contact thermometers are impractical. nih.gov The strong NIR emission of NdVO₄ is particularly beneficial for biological applications, as these wavelengths fall within the "biological windows" where light can penetrate tissue with reduced scattering and absorption. nih.gov

Energy Conversion Applications of NdVO₄ (e.g., Solar Spectrum Conversion)

The potential of this compound in energy conversion is primarily linked to its photocatalytic activity and its properties as a rare-earth-doped material suitable for modifying the solar spectrum. Research has demonstrated that NdVO₄ can function as a photocatalyst, a material that accelerates a chemical reaction when exposed to light.

One area of investigation is its use in water splitting to produce oxygen. Studies on NdVO₄-V₂O₅ hybrid powders have shown that they possess photocatalytic activity for oxygen evolution under visible light irradiation. mdpi.com The efficiency of this process is related to the material's electronic structure. The valence band of NdVO₄ is primarily formed by the coupling of Neodymium 6s and Oxygen 2p orbitals, while the conduction band is controlled by Vanadium 3d orbitals. mdpi.com The band gap energies of these hybrid powders, which determine the wavelengths of light they can absorb, have been estimated to be between 2.02 and 2.60 eV. mdpi.com This allows the material to absorb a portion of the visible solar spectrum, generating electron-hole pairs that drive the water oxidation reaction. mdpi.com

Beyond direct photocatalysis, rare-earth compounds like NdVO₄ are investigated for their role in solar spectrum conversion to enhance the efficiency of photovoltaic (solar) cells. semanticscholar.orgresearchgate.net Solar cells are typically efficient only over a specific range of light wavelengths. mdpi.com Two key spectral conversion strategies are:

Down-conversion: This process converts a single high-energy photon (e.g., from the UV or blue part of the spectrum) into two or more lower-energy photons that the solar cell can more efficiently convert into electricity. semanticscholar.orguu.nl

Up-conversion: This involves converting two or more low-energy photons (e.g., from the infrared part of the spectrum), which would normally pass through the solar cell without being absorbed, into a single higher-energy photon that the cell can utilize. mdpi.comtue.nl

Lanthanides, including neodymium, are central to this research due to their unique energy level structures which are suitable for photon conversion. researchgate.net While specific efficiency gains using NdVO₄ in commercial solar cells are still under research, its luminescent properties make it a candidate material for these advanced solar energy harvesting techniques. mdpi.com

Table 1: Properties of NdVO₄ Relevant to Energy Conversion

| Property | Value / Characteristic | Significance in Energy Conversion |

|---|---|---|

| Crystal Structure | Tetragonal (Zircon-type) | Provides a stable host lattice for optically active Nd³⁺ ions. |

| Band Gap | ~2.02 - 2.60 eV (for NdVO₄-V₂O₅ hybrid) mdpi.com | Allows absorption of visible light for photocatalytic processes. |

| Functionality | Photocatalyst | Enables light-driven chemical reactions like water splitting. mdpi.com |

| Spectral Conversion | Potential for Up/Down-conversion | Can theoretically improve solar cell efficiency by converting unusable portions of the solar spectrum. semanticscholar.orgresearchgate.net |

Magnetic Properties Research of NdVO₄ Materials (e.g., Magnetic Susceptibility, Temperature Dependence)

The magnetic properties of this compound are a subject of fundamental research, driven by the magnetic moment of the Neodymium (Nd³⁺) ions and their interactions within the crystal lattice. NdVO₄ is known to exhibit antiferromagnetic ordering at very low temperatures. escholarship.org In an antiferromagnetic material, the magnetic moments of adjacent atoms or ions align in an antiparallel arrangement, resulting in a zero or very small net magnetic moment in the absence of an external magnetic field.

Research indicates that NdVO₄ adopts a complex antiferromagnetic configuration at cryogenic temperatures. escholarship.org The specific nature of this ordering is a topic of ongoing study. The transition from a paramagnetic state (where magnetic moments are randomly oriented) to an ordered antiferromagnetic state occurs at a specific critical temperature known as the Néel temperature (Tₙ). For related neodymium-based compounds, such as Nd₂CuO₄, a sharp transition to long-range antiferromagnetic order has been observed at a Néel temperature of approximately 1.2 K. escholarship.org While specific values for NdVO₄ require further detailed experimental confirmation, this illustrates the low-temperature nature of magnetism in such materials.

The study of magnetic susceptibility provides insight into how a material responds to an applied magnetic field. For paramagnetic materials, susceptibility is positive and decreases with temperature. Below the Néel temperature, the magnetic susceptibility of an antiferromagnet shows characteristic behavior, which can depend on the direction of the applied magnetic field relative to the crystal axes. The temperature dependence of these properties is crucial for understanding the fundamental magnetic interactions and for potential applications in areas like magnetic refrigeration or spintronics. aps.orgaps.org

Table 2: Magnetic Characteristics of this compound

| Magnetic Property | Description | Details |

|---|---|---|

| Magnetic Ordering | Antiferromagnetic | Adjacent Nd³⁺ ion magnetic moments align in an antiparallel configuration at low temperatures. escholarship.org |